1-Phenyl-6,6-dimethyl-7beta-amino-6,7-dihydro-1H-indazole-4(5H)-one
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Overview
Description
1-Phenyl-6,6-dimethyl-7beta-amino-6,7-dihydro-1H-indazole-4(5H)-one is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-6,6-dimethyl-7beta-amino-6,7-dihydro-1H-indazole-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Core: This can be achieved through the cyclization of hydrazones with appropriate electrophiles.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-6,6-dimethyl-7beta-amino-6,7-dihydro-1H-indazole-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base for nucleophilic substitution.
Major Products
Oxidation: Oxidized indazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-6,6-dimethyl-7beta-amino-6,7-dihydro-1H-indazole-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-6,6-dimethyl-7beta-amino-6,7-dihydro-1H-indazole-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2,3-dimethylindazole: Similar structure but lacks the amino group.
1-Phenyl-6,6-dimethylindazole: Similar structure but lacks the amino group and the dihydro component.
1-Phenyl-7-aminoindazole: Similar structure but lacks the dimethyl groups.
Uniqueness
1-Phenyl-6,6-dimethyl-7beta-amino-6,7-dihydro-1H-indazole-4(5H)-one is unique due to the presence of both the dimethyl groups and the amino group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(7R)-7-amino-6,6-dimethyl-1-phenyl-5,7-dihydroindazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-15(2)8-12(19)11-9-17-18(13(11)14(15)16)10-6-4-3-5-7-10/h3-7,9,14H,8,16H2,1-2H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXYBOWFDDVLST-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C1N)N(N=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C2=C([C@@H]1N)N(N=C2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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